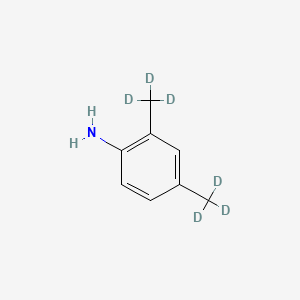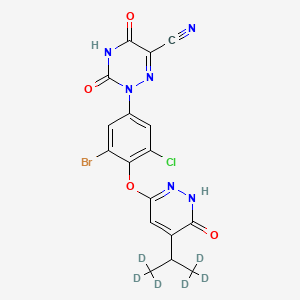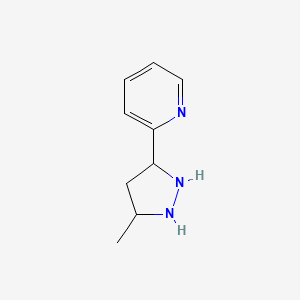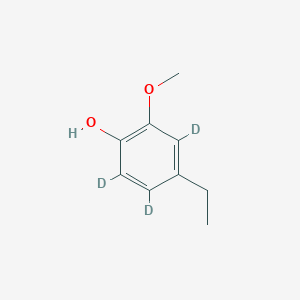
2,4-Xylidine-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Xylidine-D6, also known as 2,4-Dimethylphenyl-d6-amine, is an isotopically labeled form of the organic compound 2,4-xylidine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the original 2,4-xylidine molecule. The molecular formula of this compound is C8H5D6N, and it has a molecular weight of 127.22 g/mol . This compound is primarily used in scientific research due to its unique properties, which make it valuable for various applications.
Vorbereitungsmethoden
The preparation of 2,4-Xylidine-D6 typically involves the deuteration of 2,4-xylidine. One common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions . This process results in the replacement of hydrogen atoms with deuterium atoms, producing the deuterated compound. Industrial production methods for this compound are similar to those used for other isotopically labeled compounds, involving precise control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2,4-Xylidine-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically nitro compounds or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of these reactions are amines.
Substitution: Substitution reactions involving this compound often occur under acidic or basic conditions, with common reagents including halogens and alkylating agents. .
Wissenschaftliche Forschungsanwendungen
2,4-Xylidine-D6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The deuterium atoms in this compound provide a unique signature that can be detected using spectroscopic techniques.
Biology: In biological research, this compound is used to label proteins and other biomolecules.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. The deuterium atoms help distinguish the labeled compound from its non-labeled counterparts.
Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Xylidine-D6 involves the formation of stable covalent bonds with target molecules. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage . This stable bond can be harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities in scientific research.
Vergleich Mit ähnlichen Verbindungen
2,4-Xylidine-D6 is one of several isomeric xylidines, which include 2,3-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine . These compounds share similar chemical structures but differ in the positions of the methyl groups on the benzene ring. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and detectability of the compound, making it particularly valuable for studies requiring precise tracking and analysis.
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
127.22 g/mol |
IUPAC-Name |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)



![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)



![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)


